2-(2-Phenethenyl)pyridine

Vue d'ensemble

Description

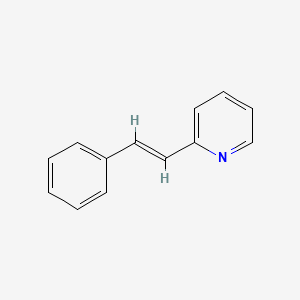

2-(2-Phenethenyl)pyridine is an organic compound with the molecular formula C13H11N It is a derivative of pyridine, featuring a phenylethenyl group attached to the second position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(2-Phenethenyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with E-phenylethenylboronic acid under Suzuki coupling conditions . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

Another method involves the reaction of 2-chloropyridine with phenylacetylene in the presence of a base, such as sodium amide, in liquid ammonia . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Analyse Des Réactions Chimiques

Reduction Reactions

The styryl group undergoes catalytic hydrogenation under standard conditions. This reaction selectively reduces the carbon-carbon double bond while preserving the pyridine ring:

Reaction:

2-(2-Phenethenyl)pyridine → 2-Phenethylpyridine

| Reagents/Conditions | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| H₂, catalytic hydrogenation | Pd/C | EtOH | RT, 1 atm | ~90% |

Mechanistic Insight:

Hydrogenation proceeds via adsorption of H₂ onto the catalyst surface, followed by syn-addition across the ethenyl group. The pyridine ring remains intact due to its aromatic stability .

Oxidation Reactions

While direct oxidation of the ethenyl group is not explicitly documented in the provided sources, analogous reactivity for related styrylpyridines suggests potential pathways:

Hypothesized Pathway:

-

Epoxidation: Reaction with m-chloroperbenzoic acid (mCPBA) could form an epoxide intermediate.

-

Dihydroxylation: Osmium tetroxide (OsO₄) may yield vicinal diols.

Note: Experimental validation and specific conditions are absent in the reviewed literature, necessitating further study.

Electrophilic Substitution

The electron-deficient pyridine ring directs electrophiles to specific positions, while the styryl group may influence regioselectivity.

Example Reaction (Theoretical):

Nitration at the para position of the styryl’s benzene ring:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃, H₂SO₄, 0–5°C | 2-(2-(4-Nitrophenethenyl))pyridine | N/A | – |

Limitation: No experimental data exists in the provided sources to confirm this pathway.

Cyclization and Functionalization

The compound’s styryl group may participate in cycloaddition or cross-coupling reactions, though direct evidence is lacking. For example:

-

Diels-Alder Reaction: Potential dienophile for [4+2] cycloadditions.

-

Heck Coupling: Cross-coupling with aryl halides (unreported in reviewed studies).

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Product | Key Feature |

|---|---|---|---|

| Reduction | H₂, Pd/C | 2-Phenethylpyridine | Selective double-bond reduction |

| Oxidation (Theoretical) | mCPBA or OsO₄ | Epoxide or diol | Unconfirmed in literature |

| Electrophilic Substitution | HNO₃/H₂SO₄ | Nitro-substituted derivative | Theoretical regioselectivity |

Key Research Findings

-

Catalytic Hydrogenation is the most well-documented reaction, enabling efficient conversion to 2-phenethylpyridine with high selectivity .

-

Functionalization Challenges: The pyridine ring’s electron-withdrawing nature and steric hindrance from the styryl group limit reactivity in electrophilic substitutions.

Applications De Recherche Scientifique

Neuroscience Research

Neuroprotective Effects

MPEP has been shown to produce neuroprotective effects following acute brain injury in animal models. Studies indicate that MPEP can significantly reduce neuronal death and improve recovery outcomes after traumatic brain injuries. This neuroprotection is attributed to its antagonistic action on mGluR5, which plays a critical role in excitotoxicity and neuronal survival .

Anxiolytic and Antidepressant Effects

Research has demonstrated that MPEP exhibits anxiolytic and antidepressant-like effects in various animal models. For instance, it has been found to reduce immobility in forced swim tests, suggesting potential antidepressant properties comparable to established treatments like imipramine . Furthermore, MPEP has shown efficacy in alleviating symptoms of anxiety and depression by modulating glutamatergic transmission .

Addiction Studies

Reduction of Substance Self-Administration

MPEP has been investigated for its ability to mitigate addiction behaviors. Studies indicate that it significantly reduces self-administration of nicotine, cocaine, and heroin in animal models. This reduction is believed to stem from MPEP's influence on the reward pathways in the brain, potentially enhancing the rewarding effects of self-administered drugs while simultaneously dampening their reinforcing properties .

Mechanisms of Action

The compound's mechanism involves modulation of dopaminergic pathways and interactions with opioid receptors, which are critical in addiction processes. By blocking mGluR5, MPEP alters the neurochemical milieu associated with addiction, providing insights into potential therapeutic strategies for treating substance use disorders .

Imaging Applications

Positron Emission Tomography (PET) Imaging

MPEP has been developed as a radioligand for PET imaging studies aimed at visualizing mGluR5 in vivo. The compound's ability to selectively bind to mGluR5 makes it a valuable tool for studying various neurological conditions such as anxiety, depression, schizophrenia, and neurodegenerative diseases . The synthesis of [^11C]MPEP has enabled researchers to explore mGluR5 distribution and activity within the human brain under both normal and pathological conditions .

Pharmacological Research

Development of Novel Therapeutics

MPEP serves as a lead compound for developing more selective mGluR5 antagonists. Its pharmacological profile has inspired the synthesis of derivatives with improved efficacy and selectivity for mGluR5, which may lead to novel treatments for conditions like anxiety disorders and neurodegenerative diseases .

Case Studies

| Study Title | Findings | Application Area |

|---|---|---|

| Neuroprotective Effects of MPEP | Demonstrated significant reduction in neuronal death post-injury | Neuroscience |

| MPEP Reduces Nicotine Self-Administration | Showed decreased lever pressing for nicotine in rats | Addiction Studies |

| PET Imaging with [^11C]MPEP | Enabled visualization of mGluR5 distribution in vivo | Imaging Applications |

Mécanisme D'action

The mechanism of action of 2-(2-Phenethenyl)pyridine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis . In cancer research, the compound has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Phenylpyridine: Similar in structure but lacks the ethylene bridge between the phenyl and pyridine rings.

2-(2-Phenylethynyl)pyridine: Features a triple bond between the phenyl and pyridine rings, leading to different chemical properties.

Uniqueness

2-(2-Phenethenyl)pyridine is unique due to its ethylene bridge, which imparts distinct chemical reactivity and biological activity compared to its analogs

Activité Biologique

2-(2-Phenethenyl)pyridine, also known as 2-methyl-6-(phenylethynyl)-pyridine (MPEP), is a compound that has garnered attention for its significant biological activities, particularly in the context of neurological research. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structural features that allow it to interact selectively with various biological targets. The synthesis of this compound often involves the Sonogashira coupling reaction, which combines a terminal alkyne with a halogenated pyridine derivative. This method is effective for producing high yields of the compound and its derivatives.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound (MPEP) | Ethynyl group at position 6 | Selective antagonist for mGluR5 |

| 3-Phenylethynylpyridine | Ethynyl group at position 3 | Potential anti-cancer properties |

| 4-Phenylethynylpyridine | Ethynyl group at position 4 | Involved in various synthetic pathways |

The primary biological activity of this compound is its role as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is implicated in several neurological processes, including learning, memory, and neuroprotection. Dysregulation of mGluR5 has been associated with neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

Interaction with Neurotransmitter Systems

Research indicates that MPEP modulates neurotransmitter systems by influencing mGluR5 activity. It has been shown to reduce nicotine self-administration in animal models, suggesting potential applications in treating addiction . Furthermore, MPEP has demonstrated efficacy in attenuating conditioned locomotor stimulation evoked by nicotine, highlighting its role in behavioral responses to drugs .

Case Studies and Research Findings

Several studies have explored the biological activity of MPEP, providing insights into its therapeutic potential:

- Neuroprotective Effects : MPEP has been investigated for its neuroprotective properties in models of neurodegeneration. Its antagonistic action on mGluR5 may help mitigate excitotoxicity associated with excessive glutamate signaling .

- Anxiolytic Properties : In preclinical studies, MPEP exhibited anxiolytic-like effects in animal models, indicating its potential use in treating anxiety disorders .

- Impact on Nicotine Addiction : A study demonstrated that MPEP significantly reduced nicotine self-administration and attenuated the reinforcing properties of nicotine, suggesting its utility in smoking cessation therapies .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound:

Propriétés

IUPAC Name |

2-[(E)-2-phenylethenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-11H/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAWAXVRXKIUQB-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301345907 | |

| Record name | trans-2-(2-Phenylvinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-49-8, 714-08-9 | |

| Record name | 2-(2-Phenylvinyl)pyridine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC149697 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Stilbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-2-(2-Phenylvinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-styrylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-styrylpyridine?

A1: 2-Styrylpyridine has the molecular formula C13H11N and a molecular weight of 181.23 g/mol.

Q2: What are the characteristic spectroscopic features of 2-styrylpyridine?

A2: 2-Styrylpyridine exhibits distinct absorption bands in the ultraviolet (UV) spectrum. [] The exact position of the maximum absorption frequency (νmax) is influenced by the solvent and substituents on the molecule. [] Studies using various organic solvents have shown a correlation between νmax and Hammett's substituent coefficients. []

Q3: How does UV irradiation affect 2-styrylpyridine in solution?

A3: Irradiation of 2-styrylpyridine in dilute cyclohexane solutions with UV light leads to photochemical cyclodehydrogenation, producing benzo[f]quinoline. [] This reaction pathway is also observed with substituted 2-styrylpyridines, yielding the corresponding substituted benzo[f]quinoline derivatives. []

Q4: Can 2-styrylpyridine undergo photodimerization?

A4: Yes, 2-styrylpyridine can undergo photodimerization upon UV irradiation. []

Q5: Does the photochemical behavior of 2-styrylpyridine change upon complexation?

A5: Yes, complexation significantly alters the photochemical reactivity of 2-styrylpyridine. For instance, γ-cyclodextrin complexation of 2-styrylpyridine in the solid state promotes the formation of syn-head-to-tail dimers upon UV irradiation. [] This contrasts with its behavior in solution, highlighting the influence of complexation on photochemical pathways. []

Q6: How does covalent attachment to porphyrin affect the photoisomerization of 2-stilbazole?

A6: When covalently linked to porphyrin (both free base and zinc complex), 2-stilbazole exhibits irreversible cis-to-trans photoisomerization upon visible light irradiation. [] Interestingly, the trans isomers of these conjugates do not undergo isomerization to the cis form under UV irradiation, unlike free 2-stilbazole. []

Q7: Can 2-styrylpyridine be brominated?

A8: Yes, research has explored the trans-bromination of 2-styrylpyridine using a palladacycle intermediate. [] This reaction leads to the formation of trans-1,2-dibromo-2-styrylpyridine, the structure of which has been characterized. []

Q8: How can 2-styrylpyridine be used in polymer synthesis?

A9: 2-Styrylpyridine serves as a valuable building block in the synthesis of various polymers. For example, it acts as a photoreactive group in the preparation of soluble polyimides, which are known for their high optical transparency and thermal stability. [, ] These polymers are synthesized through the reaction of a polyimide precursor with a 2-styrylpyridine derivative containing alkylene spacers. [, ]

Q9: What is the role of 2-styrylpyridine in ruthenium-catalyzed reactions?

A10: 2-Styrylpyridine is a key product in the ruthenium-mediated C-H functionalization of pyridine. [, ] The reaction proceeds through a mechanism involving vinylidene and pyridylidene ligands. [, ] The ruthenium complex [Ru(η5-C5H5)(py)2(PPh3)]+ acts as a catalyst for the coupling of pyridine with terminal alkynes, yielding 2-substituted E-styrylpyridines. [, ]

Q10: What are the characteristic fragmentation patterns of 2-styrylpyridine observed in mass spectrometry?

A11: Mass spectrometry studies on 2-styrylpyridine derivatives, particularly those with ortho-substituents like -OH, -NH2, and -CH3, reveal intriguing hydrogen migration processes upon electron impact. [] This migration involves the transfer of a hydrogen atom from the ortho-substituent to the pyridine nitrogen, followed by β-cleavage. [] This results in the formation of a common fragment ion with m/z = 93, likely proceeding through an eight-membered cyclic transition state. []

Q11: How does the nitro group affect the fragmentation of 2-stilbazole in mass spectrometry?

A12: The presence of a nitro group in the ortho position of 2-stilbazole significantly influences its fragmentation pattern under electron impact. [] The fragmentation process is initiated by the oxidation of the olefinic double bond by the ortho-nitro group. [] This interaction is absent in the meta and para isomers, highlighting the unique reactivity induced by the ortho-nitro group. []

Q12: How does the leaving group influence the intramolecular aromatic substitution reaction in 2-stilbazole ions?

A13: Mass spectrometry studies have shown that 2-stilbazole ions undergo intramolecular aromatic substitution to form 4a-azoniaphenanthrene ions. [, ] The energy requirements and energy release during this reaction are significantly affected by the nature of the leaving group. [, ] Measurements of ionization and appearance energies, along with kinetic energy release, suggest the reaction proceeds through an intermediate with a tetracoordinated carbon atom at the ortho position of the phenyl ring. [, ] The formation of this intermediate dictates the overall activation energy of the reaction. [, ] Furthermore, the partitioning of excess energy into internal and translational energy of the products is influenced by the leaving group, a relationship described by the Hammond postulate. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.